methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a synthetic acrylate ester featuring a benzodioxol-5-ylamino group at the 3-position and a 4-ethoxyphenylsulfonyl moiety at the 2-position of the acrylate backbone. The (2Z) configuration indicates a cis geometry around the α,β-unsaturated ester double bond. However, detailed pharmacological or physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence.
Properties
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c1-3-25-14-5-7-15(8-6-14)28(22,23)18(19(21)24-2)11-20-13-4-9-16-17(10-13)27-12-26-16/h4-11,20H,3,12H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHDJIDFEIRCBA-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCO3)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate typically involves multi-step processes that incorporate various organic synthesis techniques. Commonly, the synthesis begins with the preparation of intermediate compounds through reactions such as sulfonation, esterification, and amination.
The initial step might involve the sulfonation of a substituted phenyl ring using sulfuric acid or a similar reagent to introduce the sulfonyl group.
The resulting sulfonyl derivative can then undergo esterification using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester group.
Concurrently, the 1,3-benzodioxole group is introduced through the reaction of catechol with methylene chloride under basic conditions.
The final step involves the formation of the (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate through a series of coupling reactions, typically facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Scaling up the production for industrial applications would necessitate optimizing the reaction conditions for maximum yield and purity. Continuous flow processes and the use of automated reactors could enhance efficiency and reproducibility. The choice of solvents, temperature, and pressure conditions must be carefully controlled to ensure the stability of the compound and the safety of the production process.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions including:
Oxidation: : Utilizing reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to introduce or modify oxygen-containing functional groups.
Reduction: : Sodium borohydride or lithium aluminum hydride can reduce certain functional groups, influencing the reactivity and properties of the molecule.
Substitution: : Halogenation or nitration reactions can be performed on the aromatic rings using appropriate halogenating agents or nitrating mixtures, respectively.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions often occur in organic solvents such as ethanol, dichloromethane, or toluene, under specific temperature and pH conditions tailored to each reaction's requirements.
Major Products Formed: The primary products depend on the type of reaction. For oxidation, products may include oxidized derivatives with additional hydroxyl or carbonyl groups. Reduction reactions yield more reduced forms of the compound, potentially altering its functional groups. Substitution reactions result in substituted benzodioxole or phenyl-sulfonyl derivatives.
Scientific Research Applications
Similar Compounds
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)carbamoyl]acrylate
Ethyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate
Uniqueness: this compound stands out due to its combination of functional groups, which impart a distinctive set of chemical properties and reactivities. This makes it a versatile tool in research and industrial applications, where its structural attributes can be harnessed for various innovative uses.
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Biological Activity
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C17H15NO6S
- CAS Number : 139756-22-2
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory cytokine production.
- Modulation of Cellular Signaling Pathways : It may affect signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
- Antioxidant Properties : The presence of the benzodioxole moiety suggests potential antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation. For instance, treatment with this compound resulted in a significant decrease in cell viability in breast and lung cancer cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Production : In animal models of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the effects of the compound on human breast cancer cells. Results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell proliferation and increased apoptosis markers .
Study 2: Anti-inflammatory Activity
In a model for chronic obstructive pulmonary disease (COPD), the compound was administered to evaluate its impact on lung inflammation. The findings revealed a significant reduction in inflammatory cell infiltration and cytokine levels compared to control groups .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
4-Ethoxyphenyl vs. 4-tert-Butylphenyl Sulfonyl
A closely related analog, methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate (CAS 1327179-50-9), replaces the 4-ethoxyphenyl group with a bulkier 4-tert-butylphenyl substituent . Key differences include:
- Molecular Weight: The tert-butyl variant has a molecular weight of 417.5 g/mol (C21H23NO6S), while the ethoxy analog’s estimated formula (C19H19NO7S) suggests a lower molecular weight (~409.4 g/mol).
Fluorinated Sulfonyl Acrylates
Fluorinated analogs, such as 2-[methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate (), feature perfluoroalkyl chains instead of aryl sulfonyl groups. These compounds exhibit:
- Enhanced Hydrophobicity : Fluorinated chains increase logP values, improving membrane permeability but raising environmental persistence concerns .
- Synthetic Complexity : Fluorinated acrylates often require specialized reagents (e.g., AgOTf, Pd catalysts) and multi-step protocols, as seen in ’s synthesis of trifluoromethyl acrylates .
Core Structural Modifications
Benzodioxol vs. Heterocyclic Moieties
- Ethyl 3,3-Diphenyl-2-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl) Acrylate (): Replaces the benzodioxol amino group with a thioxo-oxadiazole ring.
- (5Z)-5-Benzylidene-3-(4-Chlorobenzyl)-Thiazolidine-2,4-Diones (): These compounds integrate thiazolidinedione cores, which are known for antidiabetic activity. The acrylate ester in ’s synthesis highlights divergent applications in heterocyclic drug development .
Ester Group Variations
- Methyl vs. Ethyl Esters : The target compound’s methyl ester group may confer higher metabolic stability compared to ethyl esters (e.g., ’s ethyl acrylate), which are more prone to esterase hydrolysis .
- Branched vs. Linear Acrylates : Fluorinated acrylates in and often use branched perfluoroalkyl chains, whereas the ethoxyphenyl and tert-butyl analogs employ linear aryl substituents, affecting crystallinity and solubility .
Target Compound and tert-Butyl Analog
- Shared Features: Both likely employ nucleophilic substitution or Michael addition to install the benzodioxol amino and sulfonyl groups.
- Divergent Steps : The tert-butyl analog may require tert-butylbenzene sulfonation, while the ethoxy variant involves ethoxy group introduction via Williamson ether synthesis.
Data Tables
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogy.
Research Implications
- Environmental Impact : Fluorinated analogs face scrutiny under guidelines like the TRI list () due to persistence, whereas the ethoxyphenyl variant may offer greener alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
